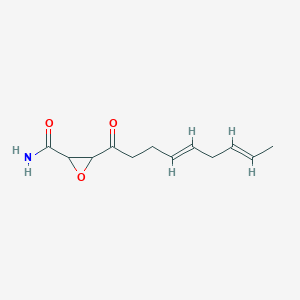

cis-2-epoxy-4-oxo-7E,10E-dodecadienamide

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide |

InChI |

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+ |

InChI Key |

GVEZIHKRYBHEFX-ZIMISOLQSA-N |

Isomeric SMILES |

C/C=C/C/C=C/CCC(=O)C1C(O1)C(=O)N |

Canonical SMILES |

CC=CCC=CCCC(=O)C1C(O1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of cis-2-epoxy-4-oxo-7E,10E-dodecadienamide typically involves:

- Construction of the carbon skeleton with the conjugated diene.

- Formation of the oxirane (epoxy) ring at the 2,3-position.

- Introduction of the keto (4-oxo) and amide functional groups.

The key challenge is maintaining stereochemical control to obtain the cis-epoxy isomer and the (7E,10E) diene configuration.

Specific Synthetic Procedure (Reported in Literature)

A representative synthetic approach involves:

- Starting from an appropriate unsaturated precursor such as an aldehyde or acid derivative.

- Formation of an oxirane ring via epoxidation of an alkene precursor under controlled conditions (e.g., using peracids or catalytic oxidants).

- Functional group transformations to introduce the keto and amide groups, often through oxidation and amidation steps.

One detailed procedure reported involves:

- Use of p-methoxybenzyl itaconate as a starting material, which is deprotonated at low temperature in dry tetrahydrofuran (THF).

- Aldol reaction with aldehydes to form γ-lactones, which upon acidic workup yield mixtures of cis- and trans-diastereomers.

- Separation of diastereomers by flash column chromatography and crystallization to isolate the cis-epoxy compound.

This synthetic route emphasizes low temperature control (e.g., −78°C) and acidic workup to achieve the desired stereochemistry.

Reaction Conditions and Catalysts

- Epoxidation reactions are typically conducted under mild conditions with peracids (e.g., m-chloroperbenzoic acid) or catalytic systems to avoid side reactions.

- Temperature control is critical to favor the cis-epoxy isomer.

- Acidic or basic workup steps are used to convert intermediates into the final keto-amide structure.

- Purification involves chromatographic techniques such as silica gel flash chromatography using solvent mixtures like ethyl acetate/hexanes/acetic acid.

Biotechnological Production

Fermentation Process

Industrial-scale production of this compound can be achieved by fermentation of the fungus Cephalosporium caerulens. The process involves:

- Cultivation of the microorganism under controlled conditions optimized for metabolite production.

- Extraction of the compound from the fermentation broth using organic solvents.

- Purification to obtain the pure compound.

This method provides a scalable and consistent supply of the compound, especially for commercial and research uses.

Comparative Summary of Preparation Methods

| Aspect | Chemical Synthesis | Biotechnological Fermentation |

|---|---|---|

| Starting Materials | Synthetic precursors such as p-methoxybenzyl itaconate, aldehydes | Microbial culture media and fungal strains |

| Key Steps | Epoxidation, aldol reaction, oxidation, amidation | Fermentation, extraction, purification |

| Control of Stereochemistry | Achieved via temperature control and reaction conditions | Naturally produced stereochemistry by microorganism |

| Scalability | Suitable for lab-scale and small batches | Suitable for industrial-scale production |

| Purification | Chromatography (flash column) and crystallization | Solvent extraction and purification |

| Reaction Conditions | Low temperature (−78°C), acidic workup | Controlled fermentation parameters (pH, temperature) |

Research Findings and Analytical Data

- The compound's stereochemistry and purity are confirmed by chromatographic separation and crystallization techniques.

- Analytical data such as molecular weight (223.27 g/mol), molecular formula (C12H17NO3), and spectral data (NMR, IR) support the structure.

- The synthetic methods yield both cis- and trans-epoxy isomers, with separation necessary to isolate the biologically active cis isomer.

- The compound is also referred to as Cerulenin and has synonyms including NSC116069 and DL-Cerulenin.

Scientific Research Applications

Cancer Research

Cis-2-epoxy-4-oxo-7E,10E-dodecadienamide has been extensively studied for its anticancer properties. It acts primarily by inhibiting FAS, leading to reduced lipid synthesis in cancer cells.

Case Study: Inhibition of FAS in Cancer Cells

A study demonstrated that cerulenin effectively inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The cytotoxicity was found to be dose-dependent and correlated with the endogenous levels of FAS in these cells .

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Inhibition of FAS leading to apoptosis |

| Prostate Cancer | LNCaP | 20 | Induction of oxidative stress and cell cycle arrest |

| Colon Cancer | HT29 | 25 | Disruption of lipid metabolism |

Metabolic Regulation

Research indicates that this compound plays a role in regulating energy homeostasis through its effects on malonyl-CoA levels.

Case Study: Energy Homeostasis in Obesity Models

In animal studies, administration of cerulenin resulted in significant weight loss and reduced adiposity in obese mice. This effect was attributed to increased malonyl-CoA concentrations in the hypothalamus, which subsequently suppressed appetite .

| Animal Model | Treatment Duration | Weight Loss (%) | Observed Effects |

|---|---|---|---|

| Obese Mice | 4 weeks | 15 | Decreased food intake and increased energy expenditure |

| Lean Mice | 2 weeks | 5 | Initial weight loss followed by weight stabilization |

Potential Therapeutic Uses

The compound's ability to inhibit FAS has led researchers to explore its potential therapeutic applications beyond cancer treatment.

Case Study: Neurological Disorders

Recent investigations suggest that cerulenin may have neuroprotective effects by modulating lipid metabolism in the brain. This could have implications for treating conditions such as Alzheimer's disease .

Mechanism of Action

Helicocerin exerts its effects by inhibiting the biosynthesis of sterols and fatty acids. It binds irreversibly to fatty acid synthase, specifically targeting the β-ketoacyl-acyl carrier protein synthase. This inhibition leads to the disruption of fatty acid and sterol production, which is essential for fungal cell membrane integrity. Additionally, Helicocerin inhibits HMG-CoA synthetase activity, further affecting sterol biosynthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs, such as epoxides, conjugated dienamides, or oxo-containing compounds. However, none of the compounds listed in the provided evidence () share functional or structural similarities with cis-2-epoxy-4-oxo-7E,10E-dodecadienamide. The evidence exclusively details chlorinated hydrocarbons (e.g., hexachlorocyclohexanes, hexachlorodibenzo-p-dioxins) with distinct properties and applications, such as environmental pollutants or industrial intermediates .

Table 1: Key Differences Between this compound and Evidence-Listed Compounds

Research Findings and Limitations

The provided evidence lacks peer-reviewed studies or experimental data on this compound. In contrast, hexachlorocyclohexanes and dioxins are well-documented for their environmental persistence and toxicity, with EPA reference IDs and CAS numbers meticulously cataloged . For example:

- Hexachlorodibenzo-p-dioxin (CAS 34465-46-8): Classified as a carcinogen with EPA Reference ID 266965 .

- Hexachlorocyclopentadiene (CAS 77-47-4) : Used in pesticide synthesis, EPA Reference ID 6494 .

Without data on the target compound, comparisons of reactivity, stability, or bioactivity remain speculative.

Q & A

Q. How should researchers interpret conflicting reports on cerulenin’s apoptotic vs. necrotic effects in tumor models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.